molecular formula C10H18N2O4 B562169 (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione CAS No. 104187-48-6

(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione

Cat. No.: B562169
CAS No.: 104187-48-6
M. Wt: 230.264
InChI Key: VRDPIJDRSGUDPU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terramide C involves the fermentation of Aspergillus terreus in a soybean solid medium. The fermentation process is optimized to enhance the yield of terramide C by controlling environmental factors such as iron concentration . The compound is then isolated and purified using chromatographic techniques.

Industrial Production Methods: Industrial production of terramide C follows a similar fermentation process but on a larger scale. The fermentation conditions are meticulously controlled to maximize the yield and purity of the compound. The crude extract is subjected to multiple purification steps, including high-performance liquid chromatography (HPLC), to obtain terramide C in its pure form .

Chemical Reactions Analysis

Types of Reactions: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of terramide C, each with unique biological activities .

Scientific Research Applications

(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the biosynthesis of marine-derived secondary metabolites.

    Biology: Investigated for its role in microbial ecology and interactions within marine environments.

    Medicine: Explored for its potential as an antimicrobial agent against drug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of terramide C involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in bacterial cell wall synthesis and maintenance, making it highly effective against resistant bacterial strains .

Comparison with Similar Compounds

Uniqueness: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is unique due to its specific antimicrobial spectrum and its ability to disrupt bacterial cell membranes effectively. Its potency against drug-resistant strains makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

104187-48-6

Molecular Formula

C10H18N2O4

Molecular Weight

230.264

IUPAC Name

(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione

InChI

InChI=1S/C10H18N2O4/c1-5(2)7-9(13)12(16)8(6(3)4)10(14)11(7)15/h5-8,15-16H,1-4H3/t7-,8-/m0/s1

InChI Key

VRDPIJDRSGUDPU-YUMQZZPRSA-N

SMILES

CC(C)C1C(=O)N(C(C(=O)N1O)C(C)C)O

Origin of Product

United States

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